molecular formula C11H7NO3S B8797376 (3-Nitrophenyl)-thiophen-2-ylmethanone CAS No. 7499-69-6

(3-Nitrophenyl)-thiophen-2-ylmethanone

Cat. No.: B8797376
CAS No.: 7499-69-6
M. Wt: 233.24 g/mol
InChI Key: KMSMPSLCVVLOQF-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)-thiophen-2-ylmethanone is a methanone derivative featuring a thiophene ring linked to a 3-nitrophenyl group. The nitro substituent at the meta position on the phenyl ring and the thiophene moiety contribute to its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its structure allows for diverse interactions, including π-π stacking, hydrogen bonding (via the nitro group), and hydrophobic interactions, which are critical for biological activity and material applications.

Properties

CAS No.

7499-69-6

Molecular Formula

C11H7NO3S

Molecular Weight

233.24 g/mol

IUPAC Name

(3-nitrophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H7NO3S/c13-11(10-5-2-6-16-10)8-3-1-4-9(7-8)12(14)15/h1-7H

InChI Key

KMSMPSLCVVLOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

4-(3-Nitrophenyl)thiazol-2-ylhydrazones
  • Structure : Replaces the thiophene ring with a thiazole ring and includes a hydrazone linker.
  • Activity: Exhibits potent hMAO-B inhibition (IC₅₀ in nanomolar range) and antioxidant properties. The hydrazone linker and thiazole ring enhance selectivity for hMAO-B over other isoforms, attributed to electronic effects and steric compatibility with the enzyme’s active site .
  • Physicochemical Properties : Predicted to penetrate the blood-brain barrier (CNS penetration), critical for neurodegenerative disease (NDD) therapeutics.
Methanone, (2-methyl-1H-indol-3-yl)(3-nitrophenyl)-
  • Structure : Substitutes thiophene with a 2-methylindole ring.
  • Synthesis : Achieved with a reference yield of 64%, indicating moderate synthetic accessibility .
  • Implications : The indole system’s larger aromatic surface area may improve binding to hydrophobic pockets in biological targets but reduce solubility compared to thiophene derivatives.
(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Structure: Features an imidazopyridine core conjugated to 3-nitrophenyl via a chalcone-like enone linker.
  • Activity : Targets STAT3 phosphorylation, a key pathway in cancer and inflammation. The extended conjugation system enhances interaction with kinase domains .

Functional Group Variations

3-Acetyl-2-methyl-5-phenylthiophene
  • Structure: Replaces the methanone group with an acetyl substituent and adds methyl/phenyl groups on the thiophene ring.
  • Implications: The acetyl group may reduce electrophilicity compared to the methanone, altering reactivity in nucleophilic additions or binding interactions .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
  • Structure : Incorporates a hydroxypyrrolidinyl group instead of the 3-nitrophenyl moiety.
  • Activity : The hydroxyl group and stereochemistry (R-configuration) likely enhance hydrogen bonding and chiral recognition in receptor binding, useful in enantioselective catalysis or drug design .

Nitroaryl Positional Isomers

1-(2-Amino-6-nitrophenyl)ethanone
  • Structure: Nitro group at the para position relative to an amino group on the phenyl ring.

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